molecular formula C21H21N3O3 B5560094 2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5560094
M. Wt: 363.4 g/mol
InChI Key: FLTLGBSPORKRJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A versatile synthesis approach for cyclic dipeptides, which includes compounds similar to the specified one, has been developed. This method involves constructing the piperazine-2,5-dione ring using molecular fragments from different precursor molecules, starting with substituted 2-allylanilines. This process leads to cyclic dipeptides like 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione (Acosta Quintero et al., 2018).

Molecular Structure Analysis

  • The molecular structure of similar compounds, such as 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveals planarity in specific groups and orientation at specific angles. In the crystal, these compounds form zigzag chains through weak C—H⋯O interactions and C—H⋯π interactions (Tariq et al., 2010).

Chemical Reactions and Properties

  • Dieckmann cyclization is a method used to form piperazine-2,5-diones from specific substructures. This involves closing a terminal methylene adjacent to nitrogen onto the carbonyl group of the phenyl carbamate unit at the other end of the chain (Aboussafy & Clive, 2012).

Physical Properties Analysis

  • The physical properties of these compounds, such as molecular solids, can be significantly influenced by side chain substitution. Xylylene-linked bis(1,4- piperazine-2,5-diones) demonstrate different conformations in the solid state depending on the interplay between attractive intermolecular interactions and repulsive steric interactions of substituents (Polaske et al., 2009).

Scientific Research Applications

Antihistamine Activity

  • A study synthesized a compound structurally related to the given compound, which demonstrated significant H1-antagonist activity. This suggests potential applications in antihistamine development (Abou-Gharbia et al., 1995).

Dieckmann Cyclization

  • Piperazine-2,5-diones, closely related to the compound , are formed via Dieckmann cyclization. This process is significant for synthesizing various chemical structures, indicating a role in organic synthesis (Aboussafy & Clive, 2012).

Synthesis and Structural Analysis

  • Research on the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, which is structurally similar, contributes to the understanding of reaction mechanisms and stereochemistry in organic chemistry (Gallina & Liberatori, 1974).

Synthesis of Cyclic Dipeptides

  • The compound and its derivatives are used in the synthesis of cyclic dipeptides, indicating its role in peptide chemistry and drug design (Quintero et al., 2018).

Antiproliferative Activity

  • Certain derivatives of piperazine, closely related to the compound, have been tested for their antiproliferative properties, suggesting potential applications in cancer research (Saab et al., 2013).

Crystal Structure Analysis

  • Studies have been conducted on the crystal structures of similar compounds, contributing to the understanding of molecular interactions and crystal engineering (Elix et al., 1986).

Solubility and Partitioning in Solvents

  • Research on the solubility thermodynamics of related compounds in biologically relevant solvents has implications for drug formulation and delivery (Volkova et al., 2020).

Mechanism of Action

The biological properties of isoindoline-1,3-dione derivatives are determined in terms of their cyclooxygenase (COX) inhibitory activity . Some compounds show greater inhibition of COX-2, while others inhibit COX-1 more strongly than the reference compound meloxicam .

Safety and Hazards

The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

Future Directions

The search for new, safe, and effective synthetic drugs is a constant need . The development of isoindoline-1,3-dione derivatives is a subject of substantial interest and ingenuity among researchers . Several possible research guidelines and suggestions for the development of new isoindoline-1,3-dione derivatives as anti-inflammatory agents are also given .

properties

IUPAC Name

2-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15(25)16-6-8-17(9-7-16)23-12-10-22(11-13-23)14-24-20(26)18-4-2-3-5-19(18)21(24)27/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLGBSPORKRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione

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